molecular formula C9H4F3NO2S B13347203 5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid

5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid

Katalognummer: B13347203
Molekulargewicht: 247.20 g/mol
InChI-Schlüssel: ONMLBVIBBVDKTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid is a heterocyclic compound that features a benzothiazole ring substituted with a trifluoromethyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including 5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid, can be achieved through various synthetic pathways. Common methods include:

    Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.

    Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.

    Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones, which can be further modified to obtain benzothiazole derivatives.

    Microwave irradiation: This method accelerates chemical reactions by using microwave energy, leading to faster synthesis and higher yields.

    One-pot multicomponent reactions: These reactions involve the simultaneous combination of three or more reactants in a single reaction vessel to form the desired product

Industrial Production Methods

Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Wissenschaftliche Forschungsanwendungen

5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s aromatic ring and functional groups allow it to engage in multiple types of chemical interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
  • 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid
  • 5-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione

Uniqueness

5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the carboxylic acid group provides opportunities for further chemical modifications and interactions with biological targets .

Eigenschaften

Molekularformel

C9H4F3NO2S

Molekulargewicht

247.20 g/mol

IUPAC-Name

5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylic acid

InChI

InChI=1S/C9H4F3NO2S/c10-9(11,12)4-1-2-6-5(3-4)13-7(16-6)8(14)15/h1-3H,(H,14,15)

InChI-Schlüssel

ONMLBVIBBVDKTA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.